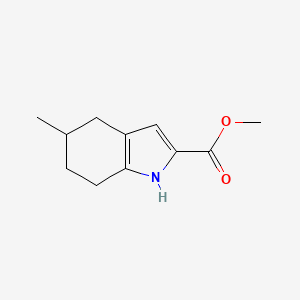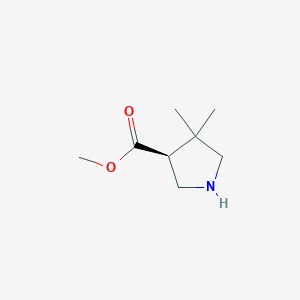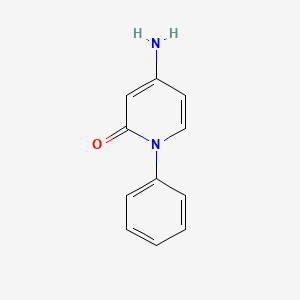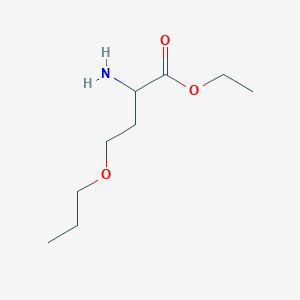
Ethyl o-propylhomoserinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl o-propylhomoserinate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings this compound, with the molecular formula C9H19NO3, is a derivative of homoserine, an amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl o-propylhomoserinate can be synthesized through several methods. One common approach involves the esterification of homoserine with ethanol and propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. Additionally, solvent-free conditions or the use of green solvents like ethyl acetate can be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl o-propylhomoserinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield homoserine and the corresponding alcohols (ethanol and propanol).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy or propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Homoserine, ethanol, and propanol.
Reduction: Ethyl o-propylhomoserinol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl o-propylhomoserinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential role in quorum sensing, a process by which bacteria communicate and coordinate their behavior.
Medicine: Investigated for its potential as a prodrug, where it can be converted into an active drug within the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl o-propylhomoserinate involves its interaction with specific molecular targets. In biological systems, it may act as a signaling molecule, influencing cellular processes through receptor binding and activation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl o-propylhomoserinate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Ethyl acetoacetate: Used in organic synthesis as a versatile building block.
Uniqueness
This compound is unique due to its specific structure and potential applications in quorum sensing and as a prodrug. Its combination of properties makes it distinct from other esters commonly used in industry and research.
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
ethyl 2-amino-4-propoxybutanoate |
InChI |
InChI=1S/C9H19NO3/c1-3-6-12-7-5-8(10)9(11)13-4-2/h8H,3-7,10H2,1-2H3 |
Clé InChI |
WBBZVHMHZIFZLH-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCC(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)
![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13516845.png)
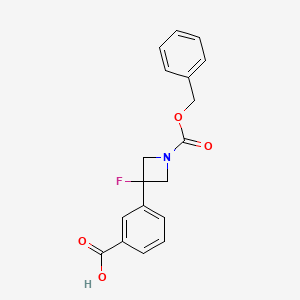

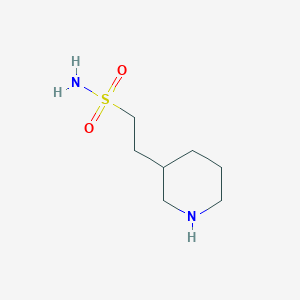

![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
